molecular formula C6H7ClN2O B1377012 6-Aminonicotinaldehyde hydrochloride CAS No. 1588441-31-9

6-Aminonicotinaldehyde hydrochloride

Cat. No.: B1377012
CAS No.: 1588441-31-9
M. Wt: 158.58 g/mol
InChI Key: HWMXZDKTFAIWET-UHFFFAOYSA-N
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Description

6-Aminonicotinaldehyde hydrochloride: is a chemical compound with the molecular formula C₆H₇ClN₂O . It is a derivative of nicotinaldehyde, where an amino group is substituted at the sixth position of the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminonicotinaldehyde hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with nicotinaldehyde.

    Amination: The aldehyde group at the sixth position is aminated using ammonia or an amine source under controlled conditions.

    Hydrochloride Formation: The resulting 6-Aminonicotinaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:

    Reactor Setup: Using a reactor equipped with temperature control and stirring mechanisms.

    Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pH, and concentration.

    Purification: The final product is purified using crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 6-Aminonicotinaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

6-Aminonicotinaldehyde hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into potential therapeutic agents often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Aminonicotinaldehyde hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors in biological systems.

    Pathways Involved: The compound may influence metabolic pathways, particularly those involving pyridine derivatives.

Comparison with Similar Compounds

    6-Aminonicotinamide: A related compound with similar structural features but different functional groups.

    6-Aminonicotinic Acid: Another derivative of nicotinic acid with an amino group at the sixth position.

Uniqueness: 6-Aminonicotinaldehyde hydrochloride is unique due to its specific functional groups and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

6-aminopyridine-3-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.ClH/c7-6-2-1-5(4-9)3-8-6;/h1-4H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMXZDKTFAIWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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